2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine
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Overview
Description
2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions that favor the formation of the spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound generally follows similar principles as laboratory synthesis but on a larger scale. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PhI(OAc)2 and bis(trifluoroacetoxy)iodobenzene (PIFA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer activity.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Known for its antitumor activity.
Uniqueness
2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine stands out due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1864407-00-0 |
---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
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